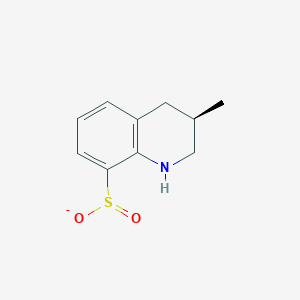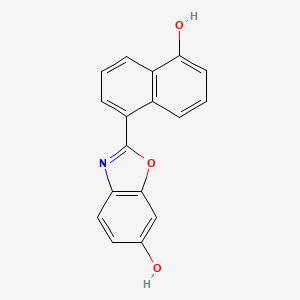![molecular formula C14H13Br2NO5S2 B10758508 [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1135242-20-4](/img/structure/B10758508.png)
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound belonging to the class of alpha amino acids and derivatives . This compound is characterized by its unique structure, which includes bromine, ethoxy, hydroxy, and thiazolidinone groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps:
Formation of the thiazolidinone ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.
Bromination: The introduction of bromine atoms is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Ethoxylation and hydroxylation: These functional groups are introduced through reactions with ethyl alcohol and hydroxylating agents, respectively.
Coupling reactions: The final step involves coupling the thiazolidinone derivative with the brominated and ethoxylated benzyl group under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidized derivatives: Compounds with additional oxygen-containing functional groups
Reduced derivatives: Compounds with reduced bromine content or altered oxidation states
Substituted derivatives: Compounds with different functional groups replacing the bromine atoms
Scientific Research Applications
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to target DNA polymerase III subunit beta in Escherichia coli, inhibiting its activity and affecting bacterial replication . The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other similar compounds, such as:
Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.
Brominated benzyl derivatives: Compounds with bromine atoms attached to a benzyl group, often exhibiting antimicrobial properties.
Ethoxylated phenols: Compounds with ethoxy groups attached to phenol rings, used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
CAS No. |
1135242-20-4 |
|---|---|
Molecular Formula |
C14H13Br2NO5S2 |
Molecular Weight |
499.2 g/mol |
IUPAC Name |
2-[(5R)-5-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H13Br2NO5S2/c1-2-22-7-3-6(10(15)11(16)12(7)20)4-8-13(21)17(5-9(18)19)14(23)24-8/h3,8,20H,2,4-5H2,1H3,(H,18,19)/t8-/m1/s1 |
InChI Key |
ABQHPGHMYXJJIV-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)C[C@@H]2C(=O)N(C(=S)S2)CC(=O)O)Br)Br)O |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)CC2C(=O)N(C(=S)S2)CC(=O)O)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-{[Amino(imino)methyl]amino}-1-{4-[(4R)-4-(hydroxymethyl)-1,3,2-dioxaborolan-2-YL]phenyl}ethyl nicotinate](/img/structure/B10758440.png)
![(2S)-1-Amino-3-[(5-nitroquinolin-8-YL)amino]propan-2-OL](/img/structure/B10758442.png)

![3-((3-Bromo-5-O-Tolylpyrazolo[1,5-A]pyrimidin-7-Ylamino)methyl)pyridine 1-Oxide](/img/structure/B10758458.png)
![2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B10758466.png)
![(11R,12R)-11-(2,4,5-trifluorophenyl)-1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-12-amine](/img/structure/B10758467.png)
![N-Benzyl-4-[4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl]-1h-Pyrrole-2-Carboxamide](/img/structure/B10758474.png)

![3-Hydroxypropyl 3-[({7-[amino(imino)methyl]-1-naphthyl}amino)carbonyl]benzenesulfonate](/img/structure/B10758485.png)
![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One](/img/structure/B10758487.png)
![D-Phenylalanyl-N-{4-[amino(Iminio)methyl]benzyl}-L-Prolinamide](/img/structure/B10758489.png)
![(3r)-3-[(1,2,3,4-Tetrahydroisoquinolin-7-Yloxy)methyl]-2,3-Dihydrothieno[2,3-F][1,4]oxazepin-5-Amine](/img/structure/B10758491.png)


